molecular formula C20H25N3O5 B11000339 Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate

Cat. No.: B11000339
M. Wt: 387.4 g/mol
InChI Key: ZVUMJUUGUFRSMK-UHFFFAOYSA-N
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Description

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperidine ring, a pyrrolidinone ring, and a benzoate ester group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and carbonyl precursors.

    Introduction of the Carbamoyl Group: The carbamoyl group is introduced via a reaction with isocyanates or carbamoyl chlorides.

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed through a cyclization reaction involving an amine and a carbonyl compound.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a muscarinic receptor antagonist, inhibiting the action of acetylcholine and leading to bronchodilation in respiratory tissues . The compound’s structure allows it to bind selectively to certain receptor subtypes, thereby modulating their activity.

Comparison with Similar Compounds

Ethyl 4-{4-[(4-carbamoylpiperidin-1-yl)carbonyl]-2-oxopyrrolidin-1-yl}benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for selective receptor binding, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H25N3O5

Molecular Weight

387.4 g/mol

IUPAC Name

ethyl 4-[4-(4-carbamoylpiperidine-1-carbonyl)-2-oxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C20H25N3O5/c1-2-28-20(27)14-3-5-16(6-4-14)23-12-15(11-17(23)24)19(26)22-9-7-13(8-10-22)18(21)25/h3-6,13,15H,2,7-12H2,1H3,(H2,21,25)

InChI Key

ZVUMJUUGUFRSMK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)C(=O)N

Origin of Product

United States

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